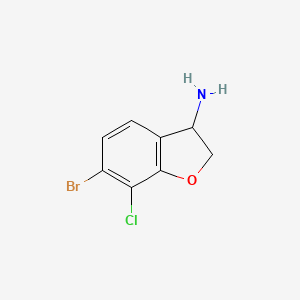

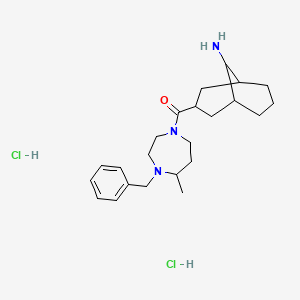

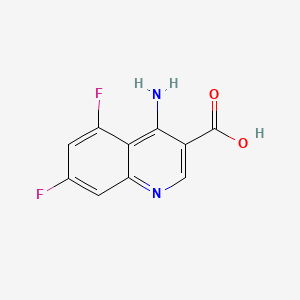

5-bromo-N-cyclopentylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-N-cyclopentylpyrimidin-2-amine, also known as 5-BCPP or 5-Bromo-N-cyclopentyl-2-pyrimidinamine, is an aminopyrimidine derivative that has been studied for its potential therapeutic applications in the medical field. It has a wide range of applications, including as a therapeutic agent, an anticonvulsant, an anti-inflammatory, an anticancer agent, and a drug for the treatment of neurological disorders. 5-BCPP has been studied extensively in the laboratory and has been found to possess a variety of biological activities.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

5-Bromo-N-cyclopentylpyrimidin-2-amine and its derivatives are pivotal in the synthesis of complex organic molecules. For instance, studies have explored its utility in the creation of heterobicyclic compounds, highlighting its role in the synthesis of bipyrimidines through reactions with butyllithium and subsequent aminolysis (Kowalewski et al., 1981). This showcases its importance in constructing molecular structures with potential pharmaceutical applications.

Antibacterial and Antifungal Applications

The development of novel antibacterial and antifungal agents is another significant area of application. For instance, a series of 5–bromo–2-chloropyrimidin-4-amine derivatives demonstrated promising antimicrobial activity, indicating the potential of these compounds in addressing drug-resistant microbial strains (Ranganatha et al., 2018).

Catalysis and Selective Reactions

In catalysis, derivatives of 5-bromo-N-cyclopentylpyrimidin-2-amine are utilized for selective amination reactions. A study involving palladium-catalyzed amination of polyhalopyridines exemplifies the chemoselectivity achievable with these compounds, producing high yields of desired aminopyridines (Ji, Li, & Bunnelle, 2003).

Structural Analysis and Crystallography

The compound's derivatives have also found use in structural and crystallographic studies. For instance, regioselective displacement reactions involving similar compounds have been analyzed using X-ray crystallography to understand molecular configurations and interactions (Doulah et al., 2014).

High-Throughput Screening and Drug Discovery

In the context of drug discovery, high-throughput synthesis and screening of 2,4-diaminopyrimidines have identified several potent inhibitors for key enzymes like dihydrofolate reductase, underlining the role of these compounds in the rapid development of new therapeutics (Wyss et al., 2003).

Mecanismo De Acción

Target of Action

5-Bromo-N-cyclopentylpyrimidin-2-amine is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound binds to CDK4 and CDK6, inhibiting their activity . This prevents the phosphorylation of the retinoblastoma protein, a key event in cell cycle progression. As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by 5-Bromo-N-cyclopentylpyrimidin-2-amine is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK4 and CDK6, the compound disrupts the normal progression of the cell cycle, which can lead to the death of rapidly dividing cells .

Result of Action

The inhibition of CDK4 and CDK6 by 5-Bromo-N-cyclopentylpyrimidin-2-amine leads to cell cycle arrest at the G1 phase . This can result in the death of rapidly dividing cells, such as cancer cells . Therefore, the compound may have potential therapeutic applications in the treatment of cancer.

Propiedades

IUPAC Name |

5-bromo-N-cyclopentylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDCVXSYAFPJTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682456 |

Source

|

| Record name | 5-Bromo-N-cyclopentylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-cyclopentylpyrimidin-2-amine | |

CAS RN |

1207293-60-4 |

Source

|

| Record name | 5-Bromo-N-cyclopentylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)

![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B567934.png)

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B567935.png)